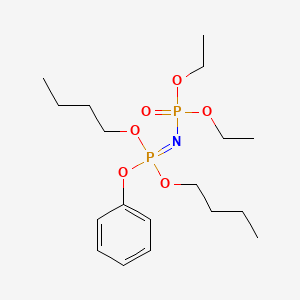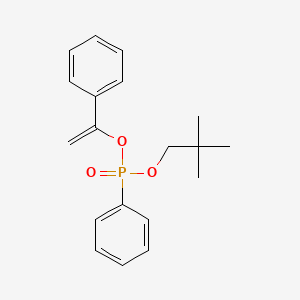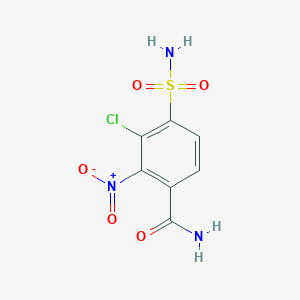
3-Chloro-2-nitro-4-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-nitro-4-sulfamoylbenzamide is an organic compound with a complex structure that includes a benzene ring substituted with chloro, nitro, and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-nitro-4-sulfamoylbenzamide typically involves multiple steps, starting from a benzene derivative. Common synthetic routes include:
Nitration: Introducing the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Chlorination: Adding the chloro group via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Sulfamoylation: Introducing the sulfamoyl group using sulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration, chlorination, and sulfamoylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-nitro-4-sulfamoylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.
Oxidation: The sulfamoyl group can undergo oxidation reactions to form sulfonic acids
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Benzamides: Formed by nucleophilic substitution of the chloro group.
Sulfonic Acids: Formed by oxidation of the sulfamoyl group
Scientific Research Applications
3-Chloro-2-nitro-4-sulfamoylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-nitro-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitro-5-sulfamoylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
4-Chloro-3-sulfamoylbenzoic acid: Lacks the nitro group, making it less reactive in redox reactions
Uniqueness
3-Chloro-2-nitro-4-sulfamoylbenzamide is unique due to the presence of all three functional groups (chloro, nitro, and sulfamoyl) on the benzene ring.
Properties
CAS No. |
88344-69-8 |
|---|---|
Molecular Formula |
C7H6ClN3O5S |
Molecular Weight |
279.66 g/mol |
IUPAC Name |
3-chloro-2-nitro-4-sulfamoylbenzamide |
InChI |
InChI=1S/C7H6ClN3O5S/c8-5-4(17(10,15)16)2-1-3(7(9)12)6(5)11(13)14/h1-2H,(H2,9,12)(H2,10,15,16) |
InChI Key |
PBRJCCOVTPQQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)[N+](=O)[O-])Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



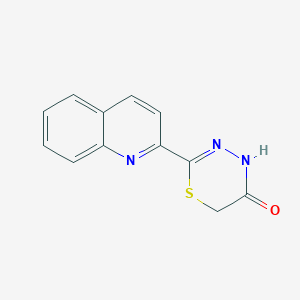

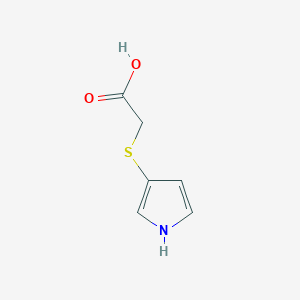
![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

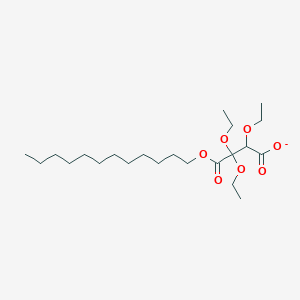
![N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14384780.png)
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)
![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate](/img/structure/B14384786.png)

